molecular formula C6H8ClN3O2 B1309862 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 51355-91-0

1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B1309862
CAS No.: 51355-91-0
M. Wt: 189.6 g/mol
InChI Key: CDCFMFTWXASYGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with chloromethyl, dimethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves the chloromethylation of 3,5-dimethyl-4-nitro-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

  • Substituted pyrazoles (from nucleophilic substitution)
  • Amino derivatives (from reduction)
  • Carboxylic acids or aldehydes (from oxidation)

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
  • 1-(Iodomethyl)-3,5-dimethyl-4-nitro-1H-pyrazole
  • 1-(Hydroxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Uniqueness: 1-(Chloromethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the chloromethyl group, which provides a versatile site for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

1-(chloromethyl)-3,5-dimethyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-4-6(10(11)12)5(2)9(3-7)8-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCFMFTWXASYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCl)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224340
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-91-0
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51355-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-(chloromethyl)-3,5-dimethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.